(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Overview
Description
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol: is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles. These compounds are characterized by their fused heterocyclic structure, which includes a pyrazole ring fused to an imidazole ring. This particular compound features a cyclobutyl group and a methanol moiety attached to the imidazo[1,2-b]pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. One common approach is to start with a suitable pyrazole derivative and introduce the imidazole ring through cyclization reactions. The cyclobutyl group can be introduced through subsequent alkylation reactions, and the methanol moiety can be added through a reduction process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using robust and scalable methods. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The hydrogen atoms on the imidazole and pyrazole rings can be substituted with various groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : The major product is typically a carboxylic acid derivative.
Reduction: : The major product is often a reduced form of the compound, such as an alcohol or amine.
Substitution: : The major products depend on the specific nucleophile or electrophile used in the reaction.
Scientific Research Applications
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, making it useful in drug discovery and development.
Medicine: : It could be investigated for its therapeutic potential in treating various diseases.
Industry: : Its unique chemical properties may make it valuable in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to biological effects.
Comparison with Similar Compounds
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol: can be compared to other imidazo[1,2-b]pyrazole derivatives, such as 1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol and 6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol . These compounds share similar structural features but differ in the presence of the cyclobutyl group or the methyl group. The unique combination of these groups in This compound may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(6-cyclobutyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-5-6-14-11(13)9(7-15)10(12-14)8-3-2-4-8/h5-6,8,15H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROXPQNYYQHAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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